Cas no 2229075-87-8 (3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

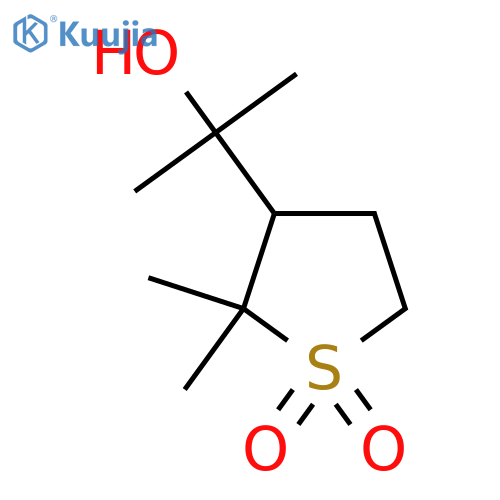

2229075-87-8 structure

商品名:3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione

- EN300-2002276

- 2229075-87-8

-

- インチ: 1S/C9H18O3S/c1-8(2,10)7-5-6-13(11,12)9(7,3)4/h7,10H,5-6H2,1-4H3

- InChIKey: QYJAHWZDAQOTBZ-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(C(C)(C)O)C1(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 206.09766561g/mol

- どういたいしつりょう: 206.09766561g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 62.8Ų

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2002276-2.5g |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2229075-87-8 | 2.5g |

$2688.0 | 2023-09-16 | ||

| Enamine | EN300-2002276-10.0g |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2229075-87-8 | 10g |

$5897.0 | 2023-06-01 | ||

| Enamine | EN300-2002276-5g |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2229075-87-8 | 5g |

$3977.0 | 2023-09-16 | ||

| Enamine | EN300-2002276-10g |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2229075-87-8 | 10g |

$5897.0 | 2023-09-16 | ||

| Enamine | EN300-2002276-0.05g |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2229075-87-8 | 0.05g |

$1152.0 | 2023-09-16 | ||

| Enamine | EN300-2002276-1g |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2229075-87-8 | 1g |

$1371.0 | 2023-09-16 | ||

| Enamine | EN300-2002276-0.1g |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2229075-87-8 | 0.1g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-2002276-0.5g |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2229075-87-8 | 0.5g |

$1316.0 | 2023-09-16 | ||

| Enamine | EN300-2002276-1.0g |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2229075-87-8 | 1g |

$1371.0 | 2023-06-01 | ||

| Enamine | EN300-2002276-0.25g |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione |

2229075-87-8 | 0.25g |

$1262.0 | 2023-09-16 |

3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

2229075-87-8 (3-(2-hydroxypropan-2-yl)-2,2-dimethyl-1lambda6-thiolane-1,1-dione) 関連製品

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬